molecular formula C13H15F2NO B12619147 N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide CAS No. 918646-50-1

N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide

Cat. No.: B12619147
CAS No.: 918646-50-1
M. Wt: 239.26 g/mol
InChI Key: KSDCVMJCNPVWJA-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide is an organic compound characterized by the presence of a difluorophenyl group attached to a trimethylbutenamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide typically involves the reaction of 2,5-difluoroaniline with 2,2,3-trimethylbut-3-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide is unique due to its specific structural features, such as the presence of both difluorophenyl and trimethylbutenamide groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

918646-50-1

Molecular Formula

C13H15F2NO

Molecular Weight

239.26 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2,2,3-trimethylbut-3-enamide

InChI

InChI=1S/C13H15F2NO/c1-8(2)13(3,4)12(17)16-11-7-9(14)5-6-10(11)15/h5-7H,1H2,2-4H3,(H,16,17)

InChI Key

KSDCVMJCNPVWJA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)C(=O)NC1=C(C=CC(=C1)F)F

Origin of Product

United States

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